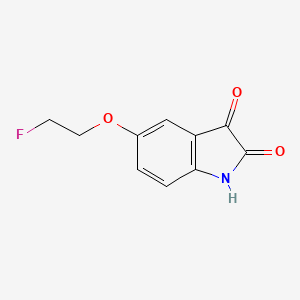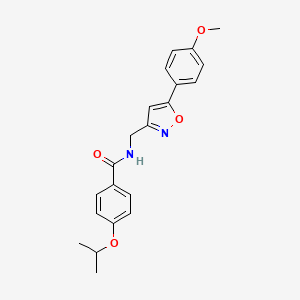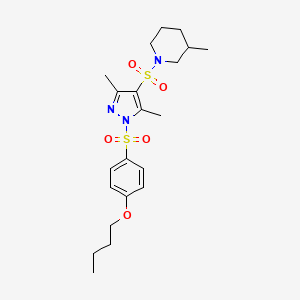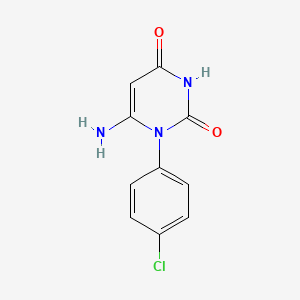![molecular formula C20H18N2O6 B2659672 [1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate CAS No. 1111490-04-0](/img/structure/B2659672.png)
[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” is a chemical compound that contains a 3,4-dihydroquinoxalin-2-one moiety . The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2-ones has been achieved through various methods. One approach involves the coupling/cyclization of chiral pool amino acids . Another method involves Michael addition/cyclization cascades . Other synthetic approaches include multicomponent couplings, Bargellini reaction, or photochemical reduction .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroquinoxalin-2-ones are diverse. They include coupling/cyclization of chiral pool amino acids, Michael addition/cyclization cascades, multicomponent couplings, Bargellini reaction, or photochemical reduction .科学的研究の応用
Anti-inflammatory and Analgesic Agents Synthesis
A novel series of compounds, related to the target compound through their structural features and synthetic routes, have been synthesized to explore their potential as safer anti-inflammatory and analgesic agents. These compounds have demonstrated promising anti-inflammatory activity in carrageenan-induced rat paw edema tests and significant analgesic activity in acetic acid-induced writhing tests, indicating their potential application in developing new therapeutic agents (Husain et al., 2008).
Crystal Structure Analysis
Research into the crystal structure of related compounds has provided insights into their molecular packing and potential interactions, which is crucial for understanding their chemical behavior and potential applications in material science and drug design. For instance, the crystal structure analysis of ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate revealed short intramolecular contacts and intermolecular hydrogen bonds, aiding in the prediction of its reactivity and interaction with biological molecules (Ferfra et al., 2000).
Inhibitor Activity for c-Jun N-terminal Kinases
Newly synthesized quinoxalines derivatives have been characterized to evaluate their potential as inhibitors for c-Jun N-terminal kinases (JNK1), a target of interest for therapeutic intervention in various diseases. The structural analysis and molecular docking studies suggest these compounds' efficacy in inhibiting JNK1, highlighting the role of such compounds in designing new inhibitors for disease treatment (Abad et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of novel quinoxaline derivatives, including those with structures closely related to the target compound, have demonstrated antimicrobial activity. These findings support the potential use of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Moustafa & Elossaily, 2002).
Synthesis of Heterocyclic Systems
The target compound's structural framework serves as a precursor in synthesizing complex heterocyclic systems, highlighting its utility in organic synthesis and the development of compounds with potential biological activities. The efficient assembly of these systems through multi-component reactions underlines the versatility of quinoxaline derivatives in synthetic chemistry (Sharafi & Piltan, 2016).
将来の方向性
The future directions for the study of “[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” and similar compounds could involve further exploration of their therapeutic properties, particularly their antiviral and anti-inflammatory activities . Additionally, the development of new synthetic approaches could also be a focus of future research .
特性
IUPAC Name |
[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-13(28-19(25)12-27-15-8-6-14(11-23)7-9-15)20(26)22-10-18(24)21-16-4-2-3-5-17(16)22/h2-9,11,13H,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFAIYSGXJSQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)

![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)
![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)


![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)
![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)
